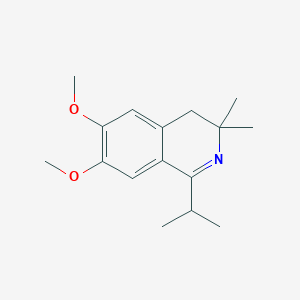![molecular formula C12H19N3O4S B14948357 5-[(2-ethylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14948357.png)
5-[(2-ethylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Ethylpiperidino)sulfonyl]-6-methyl-2,4(1H,3H)-pyrimidinedione is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyrimidinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethylpiperidino)sulfonyl]-6-methyl-2,4(1H,3H)-pyrimidinedione typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Ethylpiperidino)sulfonyl]-6-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific transformation desired .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-[(2-Ethylpiperidino)sulfonyl]-6-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-[(2-Ethylpiperidino)sulfonyl]-6-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing pyrimidinediones. Examples include:
- 5-[(2-Methylpiperidino)sulfonyl]-6-methyl-2,4(1H,3H)-pyrimidinedione
- 5-[(2-Propylpiperidino)sulfonyl]-6-methyl-2,4(1H,3H)-pyrimidinedione .
Uniqueness
What sets 5-[(2-Ethylpiperidino)sulfonyl]-6-methyl-2,4(1H,3H)-pyrimidinedione apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C12H19N3O4S |
|---|---|
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
5-(2-ethylpiperidin-1-yl)sulfonyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O4S/c1-3-9-6-4-5-7-15(9)20(18,19)10-8(2)13-12(17)14-11(10)16/h9H,3-7H2,1-2H3,(H2,13,14,16,17) |
InChI-Schlüssel |
HCGDXVQCAGBSQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(NC(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)
![4-({[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948277.png)


![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(2-phenylethyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14948287.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B14948295.png)
![3,5-dimethyl-4-[(Z)-(6-methyl-3-oxo-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B14948301.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-2-methylphenyl)ethanimidamide](/img/structure/B14948304.png)
![6,6-dimethyl-9-[4-(propan-2-yl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14948313.png)
![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B14948318.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B14948331.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(1-hydroxybutan-2-yl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14948332.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14948341.png)
![3-amino-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B14948346.png)
